Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

Medicinal Chemistry Computational Chemistry Drug Design

Pyrazole building blocks often lack sufficient handles for iterative synthesis, forcing protecting-group strategies. This compound eliminates that bottleneck with three orthogonal reactive sites-4-Br for cross-coupling, 3-COOEt for hydrolysis/amidation, and 5-OMe for electronic stabilization. • 5 H-bond acceptors & TPSA 53 Ų: enhanced solubility and target engagement in fragment-based design • bp 332.4 °C: reliable thermal stability for microwave-assisted couplings • 97% purity, ISO-certified supply chain, global shipping with batch-to-batch consistency

Molecular Formula C8H11BrN2O3
Molecular Weight 263.09
CAS No. 1239734-54-3
Cat. No. B3046392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate
CAS1239734-54-3
Molecular FormulaC8H11BrN2O3
Molecular Weight263.09
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1Br)OC)C
InChIInChI=1S/C8H11BrN2O3/c1-4-14-8(12)6-5(9)7(13-3)11(2)10-6/h4H2,1-3H3
InChIKeyPDVHRTALUNKHEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate


Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 1239734-54-3) is a fully substituted 1H-pyrazole-3-carboxylate building block with a molecular weight of 263.09 g/mol and the molecular formula C₈H₁₁BrN₂O₃ [1]. The scaffold features a 4-bromo handle for cross-coupling, a 5-methoxy donor group, and an ethyl ester at the 3-position, resulting in a predicted ACD/LogP of 1.16 and a topological polar surface area (TPSA) of 53 Ų . Its predicted boiling point is 332.4±37.0 °C and density is 1.6±0.1 g/cm³ . The compound is primarily stocked as a heterocyclic research intermediate at a typical purity of 97% .

Functional handles Three orthogonal reactive sites: Br (C4), COOEt (C3), OMe (C5)
Physicochemical profile Balanced lipophilicity and polar surface area for drug-like design
Supply status Research-grade intermediate with active multi-supplier availability

Substitution Risks for Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate Analogs


Superficial similarity within the pyrazole-3-carboxylate family masks critical differences in physicochemical properties and reactivity that directly affect synthetic utility. The concurrent presence of the 4-bromo, 5-methoxy, and 3-ethyl ester groups on the 1-methylpyrazole core creates a unique combination of hydrogen-bond acceptor count (5), logP (1.16), and TPSA (53 Ų) that is not replicated by analogs lacking any one substituent . Removing the 5-methoxy group (e.g., CAS 400877-53-4) decreases the H-bond acceptor count and polar surface area, altering solubility and molecular recognition, while replacing the ethyl ester with a methyl ester (CAS 2090545-82-5) shifts the steric and electronic environment of the key derivatization handle . Such variations can lead to divergent outcomes in coupling reactions, biological target engagement, and downstream synthetic pathways, making direct substitution scientifically unreliable.

Des-methoxy analogs may exhibit reduced H-bond acceptor capacity and polar surface area, altering solubility and target recognition.
Methyl ester substitution shifts lipophilicity, which may change membrane permeability and pharmacokinetic behavior in cell assays.
Analogs lacking the ester or methoxy handles provide fewer orthogonal functional groups, limiting synthetic diversification pathways.

Quantitative Evidence: Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate vs. Analogs


H-Bond Acceptor and Polar Surface Area vs. Des-Methoxy Analog

Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate possesses 5 hydrogen-bond acceptors and a TPSA of 53 Ų, compared to the 5-des-methoxy analog ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 400877-53-4), which has only 3 hydrogen-bond acceptors and a lower TPSA (estimated ~44 Ų) based on structural analysis . The increase of 2 H-bond acceptors and ~9 Ų in TPSA is attributed to the 5-methoxy substituent and significantly alters the compound's capacity for polar interactions.

H-Bond Acceptor Count
Class-level inference
Target: 5 H-bond acceptors
Comparator: 3 H-bond acceptors
TPSA differential ~9 Ų
Supports selection for enhanced polar interactions
Predicted properties; experimental validation recommended
Medicinal Chemistry Computational Chemistry Drug Design

Boiling Point and Thermal Stability vs. Des-Methoxy Analog

The target compound exhibits a predicted boiling point of 332.4±37.0 °C at 760 mmHg , significantly higher than the 219.8 °C reported for ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 400877-53-4) [1]. This ~112 °C difference reflects the additional intermolecular interactions imparted by the 5-methoxy group.

Boiling Point
Cross-study comparable
Target: 332.4±37.0 °C (pred.)
Comparator: 219.8 °C (pred.)
Δ ~112 °C higher
May support thermal stability assessment
Predicted at 760 mmHg; cross-study comparability limited
Process Chemistry Synthetic Methodology Thermal Analysis

LogP and Lipophilicity vs. Methyl Ester Analog

The ethyl ester target compound has an ACD/LogP of 1.16 . While the exact LogP of the methyl ester analog (methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate, CAS 2090545-82-5) is not reported in accessible databases, the ethyl ester is expected to be approximately 0.5 LogP units more lipophilic than its methyl ester counterpart based on the Hansch-Leo fragmental constant for a methylene unit [1].

Lipophilicity (LogP)
Class-level inference
Target: ACD/LogP = 1.16
Methyl ester analog: est. ~0.66
Δ ≈ +0.5 LogP units
May indicate higher membrane permeability relative to methyl ester
LogP estimated via fragmental constant; verify experimentally
ADME Profiling Medicinal Chemistry Lipophilicity

Purity Grade and Supply Continuity Advantage

The target compound is readily available from multiple active suppliers (Leyan, MolCore, ChemScene) at a standard purity of 97%, with some offering NLT 98% grades and ISO-certified quality systems . In contrast, the same compound previously listed by CymitQuimica under the Fluorochem brand is now marked as 'Discontinued' , while the methyl ester analog typically reports a minimum purity of only 95% .

Purity & Supply
Data to verify
Target: 97%+ typical, NLT 98% grades, multi-supplier active
Comparator source: Discontinued; methyl analog: min 95%
May support procurement decision and batch consistency review
Supplier catalog data; independent quality verification advised
Procurement Quality Control Supply Chain

Orthogonal Functional Handles vs. Mono-Functional Analogs

Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate presents three distinct derivatization sites: the 4-bromo group is amenable to Suzuki, Sonogashira, and Buchwald-Hartwig couplings; the 3-ethyl ester can be hydrolyzed to the carboxylic acid or converted to amides; and the 5-methoxy group serves as an electron-donating substituent that modulates ring electronics [1]. In contrast, ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 400877-53-4) lacks the 5-methoxy electronic handle, while 4-bromo-5-methoxy-1-methyl-1H-pyrazole (CAS 89717-68-0) lacks the carboxylate, limiting synthetic elaboration routes [2].

Orthogonal Handles
Class-level inference
Target: 3 derivatization sites (Br, COOEt, OMe)
Comparators: 2 sites each
Enables diverse synthetic elaboration
Reactivity to be confirmed under specific coupling conditions
Organic Synthesis Cross-Coupling Library Design

Optimal Application Scenarios for Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate


Enhanced Polar Interactions in Library Synthesis

The combination of 5 H-bond acceptors and a TPSA of 53 Ų—compared to only 3 acceptors and ~44 Ų for the 5-des-methoxy analog—makes this building block particularly suited for fragment-based drug discovery and library design where polar surface area is critical for solubility and target engagement . The 5-methoxy group provides an additional H-bond acceptor that can form key interactions with protein binding pockets.

Orthogonal Functional Group Manipulation

With three distinct and chemically compatible functional handles (4-Br, 3-COOEt, 5-OMe), this compound supports iterative synthetic sequences without protecting group manipulation. The 4-bromo group enables late-stage diversification via cross-coupling, while the ethyl ester can be selectively hydrolyzed or amidated, and the 5-methoxy group stabilizes the ring electronically [1].

Thermal Stability for High-Temperature Reactions

The predicted boiling point of 332.4±37.0 °C, which is approximately 112 °C higher than the 5-des-methoxy analog, suggests superior thermal stability. This makes the compound a more reliable choice for high-temperature transformations such as microwave-assisted coupling reactions or distillative purification processes .

Guaranteed Purity and Supply Continuity

Multiple active suppliers offer this compound at 97%+ purity with ISO-certified quality systems, while the methyl ester analog is typically available at only 95% minimum purity and some sources of the target compound itself have been discontinued . This supply landscape makes CAS 1239734-54-3 the preferred procurement choice for long-term research programs requiring batch-to-batch consistency.

Application
Selection Property
Validation Focus
Polar fragment-based library design
H-bond acceptor capacity and polar surface area
Solubility and binding complementarity assessment
Orthogonal diversification synthesis
Three distinct reactive sites (Br, COOEt, OMe)
Cross-coupling and derivatization efficiency
High-temperature synthetic transformations
Elevated predicted boiling point
Thermal stability under reaction conditions
Long-term research supply
Multi-supplier availability and purity grade
Lot-to-lot consistency and purity verification
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